molecular formula C11H15NO4S B7845048 {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid

{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid

Cat. No.: B7845048
M. Wt: 257.31 g/mol
InChI Key: RCGUNTXKUJOSJT-UHFFFAOYSA-N
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Description

{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid is a chemical compound with the molecular formula C₁₁H₁₅NO₄S. It is characterized by a methanesulfonamide group attached to an acetic acid moiety, with a 2-methylphenyl group as part of its structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the use of large-scale reactors and purification techniques to achieve high purity levels. The process involves the optimization of reaction conditions to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

{N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylbenzylamine: A related compound with a similar structure but lacking the methanesulfonamide group.

  • Methanesulfonic acid: A simpler compound that serves as a precursor in the synthesis of the target compound.

  • Acetic acid derivatives: Various acetic acid derivatives that share the acetic acid moiety but differ in their substituents.

Uniqueness: {N-[(2-Methylphenyl)methyl]methanesulfonamido}acetic acid is unique due to its combination of the methanesulfonamide group and the acetic acid moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for various purposes.

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Properties

IUPAC Name

2-[(2-methylphenyl)methyl-methylsulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-9-5-3-4-6-10(9)7-12(8-11(13)14)17(2,15)16/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGUNTXKUJOSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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